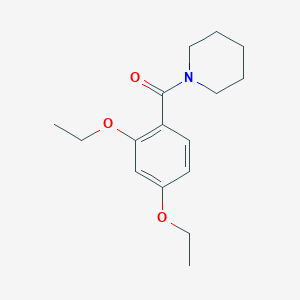![molecular formula C24H20ClFN2O3 B4756861 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
説明
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.
科学的研究の応用
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and fight against bacterial and fungal infections. The scientific research applications of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone are still being explored, and further studies are needed to fully understand its potential.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cancer cell growth, inflammation, and microbial infections. The compound has been shown to interact with various cellular pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. The exact mechanism of action may vary depending on the specific application of the compound.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. The compound has also been shown to have antimicrobial effects against various bacteria and fungi. The biochemical and physiological effects of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone are still being studied, and further research is needed to fully understand its potential.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to be effective in inhibiting cancer cell growth, reducing inflammation, and fighting against microbial infections. However, the limitations of using 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments include its limited solubility in water and its potential for off-target effects. Researchers must carefully consider the dosage and administration of the compound to avoid any unwanted side effects.
将来の方向性
There are several future directions for the scientific research of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One potential direction is to explore its therapeutic potential in other diseases, such as autoimmune disorders and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3/c25-18-11-9-17(10-12-18)23-27-21-7-3-1-5-19(21)24(29)28(23)13-14-30-15-16-31-22-8-4-2-6-20(22)26/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBGCIFNPUWUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOCCOC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)
![[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid](/img/structure/B4756782.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4756790.png)
![4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid](/img/structure/B4756794.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4756800.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4756809.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide](/img/structure/B4756828.png)
![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4756838.png)
![2-(4-fluorophenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4756844.png)
![4-(difluoromethyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756851.png)
![N-cyclopropyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4756854.png)
![5,7-dimethyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4756868.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4756883.png)